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Compound of Interest

Compound Name: Furaquinocin A

Cat. No.: B1142001 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furaquinocins are a class of polyketide-isoprenoid hybrid natural products produced by

Streptomyces species, notably Streptomyces sp. KO-3988.[1] These compounds exhibit potent

antitumor activity, making their biosynthetic pathway a subject of significant interest for genetic

manipulation to produce novel analogs with improved therapeutic properties.[1] The

furaquinocin biosynthetic gene cluster (fur) has been identified and characterized, paving the

way for targeted genetic engineering strategies.[1][2] This document provides detailed

protocols for the genetic manipulation of the furaquinocin biosynthetic pathway, including gene

knockout, heterologous expression, and precursor-directed biosynthesis.
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Strain
Genetic
Modification

Production Titer
(mg/L)

Reference

Streptomyces lividans

TK23 + pWHM-Fura1

(ORFs 1-4)

Heterologous

expression of partial

fur cluster

Undisclosed [1]

S. albus

G153/pWFQΔfur5

In-frame deletion of

fur5

Production of

intermediate 3, loss of

furaquinocin 1

[2][3]

S. kanamyceticus

ATCC12853 ΔkanJ

Gene knockout for

precursor redirection

543.18 ± 42

(Kanamycin B)
[4][5]

Table 2: Kinetic Parameters of Key Furaquinocin Biosynthetic Enzymes

Enzyme Substrate(s) K_m_ (µM) k_cat_ (s⁻¹) Reference

Fur7

2-methoxy-3-

methylflaviolin,

Geranyl

diphosphate

N/A N/A [6]

Fur5
8-amino-flaviolin

(3), Nitrite
N/A N/A [3]

Fur6

1,2,4,5,7-

pentahydroxynap

hthalene (PHN),

SAM

N/A N/A [3]

Fur4
3-methyl PHN

(10), SAM
N/A N/A [7]

Note: Specific kinetic data for furaquinocin biosynthetic enzymes are not extensively reported

in the literature. The table indicates the enzymes and their substrates that have been

biochemically characterized.
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Experimental Protocols
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol describes the in-frame deletion of a target gene within the furaquinocin

biosynthetic cluster in a Streptomyces host using the CRISPR-Cas9 system. This method is

highly efficient for targeted genetic manipulation.[8][9]

Materials:

Streptomyces strain harboring the furaquinocin gene cluster

pCRISPomyces-2 vector[10]

E. coli ET12567/pUZ8002 for conjugation[11]

Oligonucleotides for guide RNA (gRNA) and homology arms

Restriction enzymes (e.g., BbsI, XbaI)

T4 DNA Ligase

Gibson Assembly Master Mix

Appropriate antibiotics (e.g., apramycin, nalidixic acid, chloramphenicol)

Media: MS agar, LB broth, YEME medium[1]

Protocol:

Design of gRNA and Homology Arms:

Design a 20-bp gRNA sequence targeting the gene of interest within the fur cluster.

Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (5'-

NGG-3').

Design 1.5-2.0 kb homology arms flanking the target gene. These will serve as templates

for homologous recombination.
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Construction of the CRISPR-Cas9 Knockout Plasmid:

Clone the designed gRNA into the pCRISPomyces-2 vector using Golden Gate assembly

with the BbsI restriction enzyme.[10]

Linearize the resulting vector with XbaI.

Amplify the upstream and downstream homology arms using PCR.

Assemble the homology arms into the linearized vector using Gibson Assembly.

Transformation into E. coli and Conjugation:

Transform the final knockout plasmid into E. coli ET12567/pUZ8002.

Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

Mix the donor and recipient cultures and plate on MS agar. Incubate to allow for

conjugation.

Overlay the plates with appropriate antibiotics (nalidixic acid to select against E. coli, and

an antibiotic corresponding to the resistance marker on the plasmid).

Selection and Verification of Mutants:

Isolate individual Streptomyces exconjugants.

Screen for the desired double-crossover mutants by replica plating to identify colonies that

have lost the plasmid vector (sensitive to the plasmid's antibiotic resistance marker).

Confirm the gene deletion by colony PCR using primers flanking the deleted region and

subsequent Sanger sequencing.

Heterologous Expression of the Furaquinocin Gene
Cluster in Streptomyces lividans
This protocol details the heterologous expression of the fur gene cluster in a clean host like

Streptomyces lividans TK24, which has a simplified metabolic background.[12]
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Materials:

Cosmid or BAC library of the furaquinocin-producing Streptomyces sp.

Streptomyces lividans TK24 as the heterologous host

Integrative expression vector (e.g., pSET152-based)

E. coli ET12567/pUZ8002

Appropriate antibiotics

Media: MS agar, TSB broth, R2YE medium

Protocol:

Cloning of the Furaquinocin Biosynthetic Gene Cluster:

Screen a cosmid or BAC library of the native furaquinocin producer to identify clones

containing the entire fur gene cluster.

Subclone the identified fur cluster into a suitable Streptomyces integrative expression

vector. The vector should contain an attachment site (attP) for site-specific integration into

the host chromosome and a strong constitutive promoter.

Transfer of the Expression Construct into S. lividans:

Transform the expression vector containing the fur cluster into the donor E. coli strain

ET12567/pUZ8002.

Perform intergeneric conjugation between the E. coli donor and S. lividans TK24 recipient

as described in Protocol 1.

Select for exconjugants on MS agar containing the appropriate antibiotics.

Cultivation and Analysis of Furaquinocin Production:

Inoculate the engineered S. lividans strain into a suitable production medium (e.g., R2YE).
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Incubate the culture for 5-7 days.

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

Analyze the extract for the production of furaquinocins using High-Performance Liquid

Chromatography (HPLC) coupled with mass spectrometry (MS).

Protoplast Transformation of Streptomyces
This protocol provides a method for introducing plasmid DNA into Streptomyces through the

formation and transformation of protoplasts. This method is useful for strains that are not

amenable to conjugation.[1][3]

Materials:

Streptomyces strain

Plasmid DNA

YEME medium supplemented with glycine

Lysozyme

P buffer

PEG 1000

R2YE regeneration medium

Protocol:

Preparation of Mycelium:

Grow the Streptomyces strain in YEME medium containing 0.5% glycine to the mid-

exponential phase. Glycine makes the mycelium more susceptible to lysozyme treatment.

Harvest the mycelium by centrifugation and wash with a sucrose solution.

Protoplast Formation:
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Resuspend the mycelial pellet in P buffer containing lysozyme (1 mg/mL).

Incubate at 30°C until protoplast formation is observed under a microscope.

Filter the protoplast suspension through cotton wool to remove mycelial fragments.

Pellet the protoplasts by gentle centrifugation and resuspend in P buffer.

Transformation:

Mix the protoplast suspension with the plasmid DNA.

Add PEG 1000 to induce DNA uptake and mix gently.

Plate the transformation mixture onto R2YE regeneration medium.

Selection of Transformants:

After incubation to allow for cell wall regeneration, overlay the plates with a soft agar layer

containing the appropriate antibiotic to select for transformants.

Incubate until transformant colonies appear.

Verify the presence of the plasmid in the transformants by colony PCR or plasmid

isolation.
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Polyketide Core Synthesis Tailoring Reactions

Acetyl-CoA Malonyl-CoA
ACC

THN
Type III PKS (Fur1)

MompainFur2 8-Amino-flaviolin (3)
Fur3

8-Diazoflaviolin (5)
Fur5, Nitrite

PHN
Reductive Deamination

3-methyl PHN (10)
Fur6, SAM

2-methoxy-3-methyl PHN (11)
Fur4, SAM

MMF (4)
Oxidation

Fur-P1
Fur7, GPP

Furaquinocins
Fur8 (P450), Cyclization
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Plasmid Construction

Gene Transfer

Mutant Verification

Design gRNA & Homology Arms

Clone gRNA into pCRISPomyces-2

Assemble Homology Arms

Transform into E. coli Donor

Conjugate with Streptomyces

Select Exconjugants

Screen for Double Crossover
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Vector Construction

Host Engineering

Production and Analysis

Identify fur cluster in Cosmid Library

Subclone into Expression Vector

Transform Vector into E. coli Donor

Conjugate into S. lividans

Select Recombinant Strain

Fermentation

Extraction

HPLC-MS Analysis

Furaquinocin Production Confirmed
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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